

2'-Chloro-5'-fluoroacetophenone molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2'-Chloro-5'-fluoroacetophenone

Cat. No.: B1587285

[Get Quote](#)

An In-Depth Technical Guide to **2'-Chloro-5'-fluoroacetophenone**: Properties, Synthesis, and Applications

Introduction

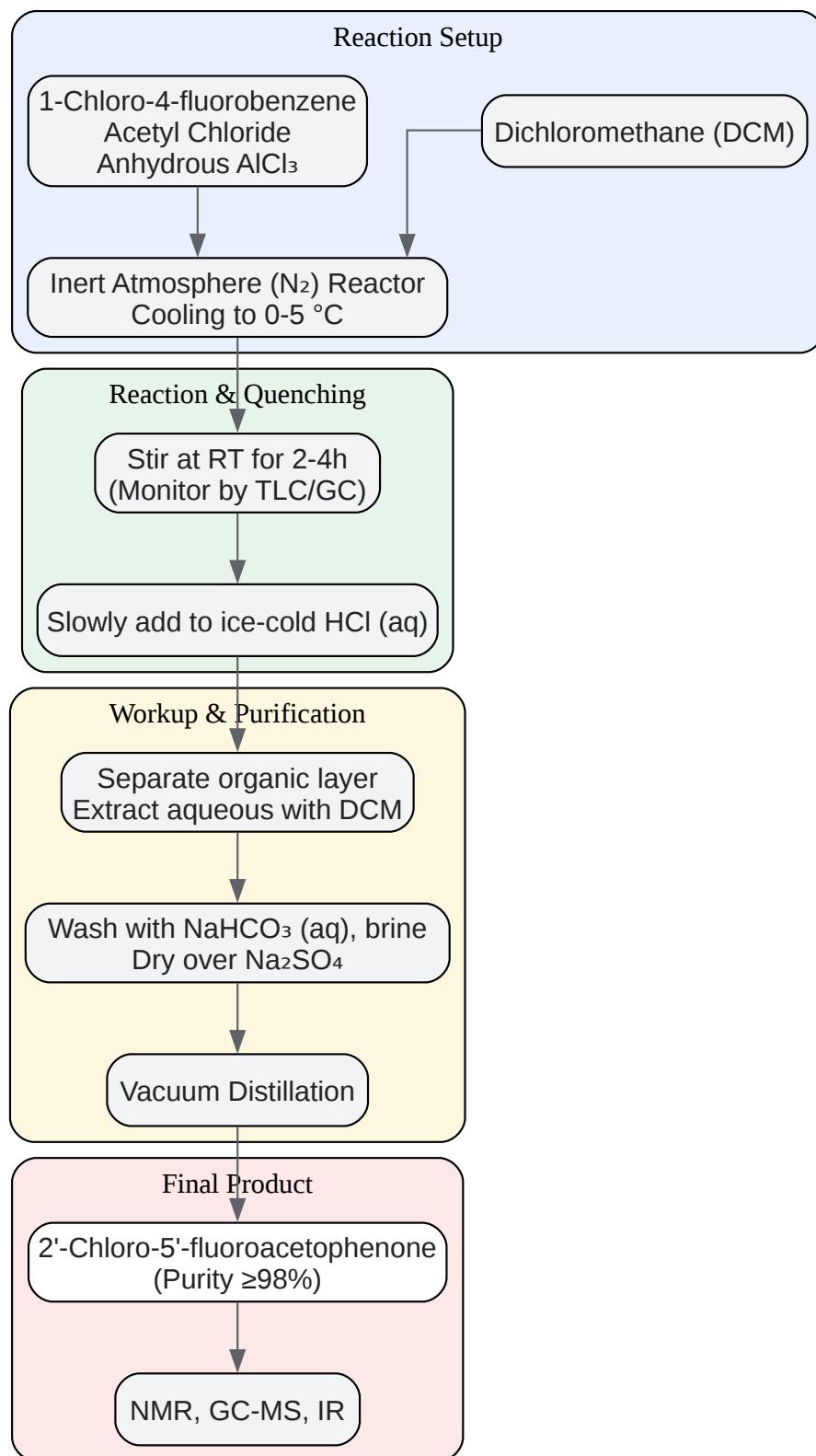
2'-Chloro-5'-fluoroacetophenone is a halogenated aromatic ketone that serves as a pivotal intermediate in the landscape of modern organic synthesis. Its strategic importance is most pronounced in the fields of pharmaceutical and agrochemical development, where it functions as a versatile building block for more complex, high-value molecules.^[1] The specific substitution pattern—a chlorine atom at the 2' position and a fluorine atom at the 5' position relative to the acetyl group—confers a unique combination of reactivity and stability. This disubstituted phenyl ring allows for precise chemical modifications, making it an essential scaffold in the synthesis of biologically active compounds.^[1]

This technical guide provides an in-depth analysis of **2'-Chloro-5'-fluoroacetophenone**, tailored for researchers, scientists, and drug development professionals. We will explore its core physicochemical properties, detail a standard synthetic protocol with mechanistic insights, discuss methods for its structural characterization, and survey its key applications.

Core Molecular Profile and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its intrinsic properties. These data are critical for reaction planning, safety assessment, and purification strategies. The key identifiers and physical characteristics of **2'-Chloro-5'-fluoroacetophenone** are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₆ ClFO	[1][2][3]
Molecular Weight	172.58 g/mol	[1][2][3]
CAS Number	2965-16-4	[1][2][3]
Appearance	Colorless to light yellow clear liquid	[1][2]
Boiling Point	82 °C @ 5 mmHg	[1][2]
Density	~1.29 g/cm ³	[1]
Refractive Index (n _{20D})	~1.52	[1]
Synonyms	1-(2-Chloro-5-fluorophenyl)ethanone	[2]
Storage Conditions	Store at room temperature, sealed in a dry environment	[1][2]


Synthesis and Mechanistic Insights: The Friedel-Crafts Acylation

The most common and industrially scalable method for preparing **2'-Chloro-5'-fluoroacetophenone** is the Friedel-Crafts acylation of 1-chloro-4-fluorobenzene. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating aryl ketones.

Expertise & Rationale: The choice of the Friedel-Crafts acylation is dictated by its reliability and the ready availability of the starting materials. The reaction proceeds by activating an acylating agent (acetyl chloride) with a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃). The Lewis acid coordinates to the chlorine of acetyl chloride, generating a highly electrophilic acylium ion

$(\text{CH}_3\text{CO})^+$. This powerful electrophile is then attacked by the electron-rich aromatic ring of 1-chloro-4-fluorobenzene. The directing effects of the existing halogen substituents are crucial here; the fluorine atom is an ortho-, para-director, while the chlorine is also an ortho-, para-director. The acylation occurs ortho to the fluorine and meta to the chlorine, leading to the desired product.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2'-Chloro-5'-fluoroacetophenone** via Friedel-Crafts acylation.

Detailed Synthesis Protocol

This protocol is a self-validating system, where successful synthesis is confirmed by subsequent analytical characterization.

- **Reactor Preparation:** A three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is dried in an oven and cooled under a stream of dry nitrogen.
- **Reagent Charging:** The flask is charged with anhydrous aluminum chloride (1.1 eq) and a dry, inert solvent such as dichloromethane (DCM). The resulting slurry is cooled to 0-5 °C using an ice bath.
- **Addition of Reactants:** A solution of 1-chloro-4-fluorobenzene (1.0 eq) and acetyl chloride (1.05 eq) in DCM is added dropwise to the AlCl_3 slurry via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.
- **Reaction:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
- **Quenching:** The reaction mixture is carefully and slowly poured into a flask containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- **Workup:** The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM.
- **Washing:** The combined organic layers are washed sequentially with saturated sodium bicarbonate (NaHCO_3) solution, water, and finally, brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

- Purification: The resulting crude oil is purified by vacuum distillation (boiling point ~82 °C at 5 mmHg) to yield **2'-Chloro-5'-fluoroacetophenone** as a clear liquid.[1][2]

Spectroscopic Characterization: Structural Validation

Post-synthesis, it is imperative to confirm the identity and purity of the final product. Standard spectroscopic techniques provide an unambiguous structural fingerprint.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the methyl protons (-COCH₃) at approximately 2.6 ppm. The aromatic region (7.0-7.8 ppm) will display three distinct signals corresponding to the three protons on the phenyl ring, with splitting patterns dictated by coupling to each other and to the fluorine atom.
- ¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum should exhibit 8 distinct carbon signals. The carbonyl carbon will be significantly downfield (~195 ppm). The six aromatic carbons will appear in the 115-140 ppm range, with their chemical shifts influenced by the attached halogens (carbon-fluorine coupling will be observable). The methyl carbon will be the most upfield signal (~26 ppm).
- Mass Spectrometry (MS): Electron ionization MS (EI-MS) will show a molecular ion (M⁺) peak at m/z = 172. A characteristic M+2 peak at m/z = 174 with approximately one-third the intensity of the M⁺ peak will also be present, confirming the presence of a single chlorine atom. A prominent fragment from the loss of the methyl group (M-15) at m/z = 157 is also expected.
- Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band around 1680-1700 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of an aryl ketone.

Key Applications in Research and Development

The utility of **2'-Chloro-5'-fluoroacetophenone** stems from its dual-functionality: a reactive ketone and a substituted aromatic ring. This structure makes it a valuable precursor in several high-tech industries.

- Pharmaceutical Development: This is the primary application area. The compound is a key intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic agents.^[1] The ketone group can be readily transformed into other functional groups (alcohols, amines, hydrazones), allowing for the construction of diverse molecular libraries for drug discovery. The presence of fluorine is known to often enhance pharmacological properties such as metabolic stability and binding affinity.^[1]
- Agrochemicals: It is used in the synthesis of novel pesticides and herbicides.^[1] The specific halogenation pattern can contribute to the biological activity and environmental persistence profile of the final agrochemical product.
- Material Science: The compound finds use in the development of specialty polymers and coatings.^[1] Incorporation of such fluorinated and chlorinated moieties can enhance properties like thermal stability, chemical resistance, and durability.^[1]
- Organic Synthesis: Beyond specific applications, it serves as a general building block for chemists to create complex molecules and explore new chemical space.^[1]

Safety and Handling

As with any active chemical reagent, proper handling is essential. **2'-Chloro-5'-fluoroacetophenone** is classified as an irritant.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).^[2]
- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

Conclusion

2'-Chloro-5'-fluoroacetophenone is more than just a chemical compound; it is an enabling tool for innovation in science and industry. Its well-defined molecular structure, accessible

synthesis, and versatile reactivity make it an indispensable intermediate for researchers and developers. A comprehensive understanding of its properties, as detailed in this guide, is the first step toward harnessing its full potential in the creation of novel pharmaceuticals, advanced agrochemicals, and high-performance materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 2'-CHLORO-5'-FLUOROACETOPHENONE | 2965-16-4 [chemicalbook.com]
- 3. 2'-CHLORO-5'-FLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [2'-Chloro-5'-fluoroacetophenone molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1587285#2-chloro-5-fluoroacetophenone-molecular-weight-and-formula\]](https://www.benchchem.com/product/b1587285#2-chloro-5-fluoroacetophenone-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com